4-Isopropoxy-N-(4-isopropoxybenzyl)aniline
Description
Historical Context and Discovery Timeline
The development of this compound can be traced through the broader evolution of aromatic amine chemistry, which has its roots in the fundamental understanding of aniline derivatives established in the 19th century. While specific documentation of this compound's initial synthesis is limited in the available literature, its emergence appears to be connected to systematic investigations of substituted anilines that began intensifying in the early 21st century. The compound was assigned the Chemical Abstracts Service registry number 1040692-75-8, indicating its formal recognition and cataloging within the chemical literature database.
The historical development of related aromatic amines provides context for understanding this compound's significance. Aromatic amines have been recognized as derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups, with aniline serving as the simplest and most fundamental example. The systematic exploration of substituted anilines expanded significantly during the latter half of the 20th century, driven by their applications in pharmaceuticals, dyes, and materials science.
Contemporary research efforts have focused on developing more sophisticated synthetic methodologies for preparing complex aniline derivatives. The synthesis of this compound typically involves nucleophilic substitution reactions or coupling reactions, reflecting modern advances in organic synthetic chemistry. These methodological improvements have enabled researchers to access compounds with multiple functional groups and complex substitution patterns that were previously challenging to prepare.
Nomenclature and IUPAC Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming substituted aromatic amines. The compound's name reflects its structural components: the "4-isopropoxy" designation indicates the presence of an isopropoxy group (-O-CH(CH₃)₂) attached to the fourth position of the aniline benzene ring, while "N-(4-isopropoxybenzyl)" specifies that the nitrogen atom of the aniline is substituted with a benzyl group that itself bears an isopropoxy substituent at the para position.
Alternative naming systems and synonyms for this compound include systematic descriptions that emphasize different structural features. The compound may also be referred to using descriptive nomenclature that highlights its dual isopropoxy functionality and benzyl substitution pattern. Chemical databases and suppliers may employ various naming conventions, but the core structural identification remains consistent across different systems.
The molecular formula C₁₉H₂₅NO₂ provides essential information about the compound's composition, indicating the presence of 19 carbon atoms, 25 hydrogen atoms, one nitrogen atom, and two oxygen atoms. This formula reflects the combination of the aniline core with two isopropoxy groups and the benzyl linker, creating a relatively complex organic molecule with multiple functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅NO₂ |
| Molecular Weight | 299.42 g/mol |
| Chemical Abstracts Service Number | 1040692-75-8 |
| International Union of Pure and Applied Chemistry Name | This compound |
| Matrix Scientific Catalog Number | MFCD10687988 |
Position Within Aromatic Amine Chemical Taxonomy
This compound occupies a specific position within the broader classification system of aromatic amines, which are fundamentally defined as compounds containing an amine group (-NH₂) attached directly to an aromatic ring system. This compound represents a secondary amine derivative, as the nitrogen atom is bonded to two organic substituents: the aromatic ring and the benzyl group.
Within the aromatic amine taxonomy, this compound belongs to the subcategory of substituted anilines, specifically those bearing alkoxy substituents. The presence of isopropoxy groups classifies it among ether-substituted aromatic amines, a category that has gained significance in medicinal chemistry due to the ability of ether linkages to modulate biological activity and pharmacological properties. The dual isopropoxy substitution pattern distinguishes this compound from simpler monosubstituted derivatives and places it in a specialized category of bis-substituted aromatic amines.
The compound's classification as an aromatic amine imparts specific chemical characteristics that differentiate it from aliphatic amines. Aromatic amines are generally less basic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair electrons into the aromatic ring system. This electronic delocalization affects the compound's reactivity patterns and influences its interactions with other chemical species.
From a structural perspective, this compound can be categorized alongside other N-benzylaniline derivatives, which represent an important class of compounds in organic synthesis and pharmaceutical research. The benzyl substitution at the nitrogen atom provides additional synthetic versatility and can influence the compound's biological activity profiles.
| Classification Level | Category | Specific Designation |
|---|---|---|
| Primary Classification | Organic Compound | Aromatic Amine |
| Secondary Classification | Substituted Aniline | N-Benzylaniline Derivative |
| Tertiary Classification | Ether-Substituted | Bis-isopropoxy Derivative |
| Functional Group Classification | Secondary Amine | N-Substituted Aromatic Amine |
| Structural Classification | Multi-Substituted | Dual Alkoxy Substituted |
The taxonomic position of this compound also reflects its potential applications in various research domains. As a member of the aromatic amine family, it shares common reactivity patterns with other aniline derivatives, including susceptibility to electrophilic aromatic substitution reactions and potential for oxidation reactions. However, the specific substitution pattern and the presence of multiple functional groups create unique reactivity profiles that distinguish it from simpler aromatic amines.
Contemporary research has increasingly focused on compounds like this compound due to their potential applications in medicinal chemistry, materials science, and catalysis. The compound's position within the aromatic amine taxonomy places it at the intersection of fundamental organic chemistry and applied research, making it a valuable subject for continued investigation and development.
Properties
IUPAC Name |
4-propan-2-yloxy-N-[(4-propan-2-yloxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-14(2)21-18-9-5-16(6-10-18)13-20-17-7-11-19(12-8-17)22-15(3)4/h5-12,14-15,20H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSBJUPDPDSFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step process:
- The etherification can be facilitated via Williamson ether synthesis, where phenolic groups are alkylated with isopropyl halides under basic conditions.
- The process may involve protecting groups if necessary to prevent side reactions.
Reduction and Reductive Amination Method
Overview:
This approach uses aromatic nitro compounds as precursors, followed by reduction and subsequent amination.
Synthesis route:
- Studies indicate that the reduction of nitro groups to amines can be optimized using catalytic hydrogenation, which offers high yields and selectivity.
- The subsequent etherification step can be performed under mild conditions to attach the isopropoxy groups efficiently.
Multi-step Synthesis via Chlorination and Etherification
Overview:
This method employs chlorinated intermediates as key precursors, followed by etherification to introduce isopropoxy groups.
Process outline:
- Patents reveal that the chlorination step is critical for regioselectivity, and controlling reaction conditions ensures high purity of intermediates.
- Etherification is often performed under reflux with acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Summary of Key Data and Reaction Parameters
Research Findings and Optimization Strategies
- Catalyst Selection:
Use of acid catalysts like p-toluenesulfonic acid enhances etherification efficiency. - Reaction Temperature:
Maintaining temperatures between 60-80°C optimizes yield while minimizing side reactions. - Reagent Excess:
Employing an excess of hydrazine hydrate or isopropyl halides improves conversion rates, as indicated in patent processes. - Purification: Post-synthesis purification typically involves extraction with organic solvents, followed by recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
4-Isopropoxy-N-(4-isopropoxybenzyl)aniline undergoes various chemical reactions, including:
Scientific Research Applications
4-Isopropoxy-N-(4-isopropoxybenzyl)aniline has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Isopropoxy-N-(4-isopropoxybenzyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function . This interaction can lead to various biological effects, including modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
*Estimated based on structural similarity to analogs.
Key Observations:
- Steric Effects : The target compound’s para-isopropoxy groups create significant steric hindrance compared to smaller methoxy analogs (e.g., 4-Methoxy-N-(4-methoxybenzyl)aniline) . This reduces reactivity in sterically demanding reactions.
- Lipophilicity : Branched isopropoxy groups increase lipophilicity compared to linear propoxy (e.g., 4-Chloro-N-(4-propoxybenzyl)aniline), favoring membrane permeability in biological systems .
Reactivity and Stability
- Nitroso Derivatives : Compounds with nitroso groups (e.g., 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline) exhibit high reactivity due to the electrophilic nitroso moiety, unlike the stable isopropoxy-substituted target compound .
- Substituent Position : Para-substitution (as in the target compound) enhances symmetry and crystallinity compared to ortho-substituted analogs (e.g., 2-Isopropoxy-4-(4-methylpiperazin-1-yl)aniline), which may adopt less ordered structures .
Biological Activity
4-Isopropoxy-N-(4-isopropoxybenzyl)aniline is an organic compound classified as an aniline derivative. This compound has attracted attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Chemical Formula : CHNO
- CAS Number : 1040692-75-8
The compound features an aniline core with isopropoxy groups that enhance its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate receptor activity and influence signaling pathways related to various physiological processes.
Potential Molecular Targets:
- Sphingosine-1-phosphate (S1P) receptors : Involved in immune responses and cell proliferation.
- Enzymatic pathways : May affect enzymes linked to inflammatory processes, suggesting a role in anti-inflammatory activities.
Antiproliferative Effects
Studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines. The compound was tested against:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 15.3 |
| HT-29 (Colon Cancer) | 10.8 |
These results indicate a dose-dependent decrease in cell viability, highlighting its potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible application in treating inflammatory diseases, making it a candidate for further exploration in therapeutic contexts.
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Study on Antiproliferative Effects : A study published in Journal of Medicinal Chemistry examined the effects of this compound on various cancer cell lines, confirming its potential as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells.
- Anti-inflammatory Mechanisms : Research highlighted in European Journal of Pharmacology reported that the compound effectively inhibited the NF-kB signaling pathway, which plays a crucial role in inflammation .
- Synergistic Effects : A recent investigation indicated that combining this compound with existing anticancer drugs resulted in enhanced efficacy against resistant cancer cell lines, suggesting its potential role in combination therapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Isopropoxy-N-(4-isopropoxybenzyl)aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using aniline derivatives and isopropyl alcohol precursors. Key steps include:
- Step 1 : Alkylation of the aniline nitrogen using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Monitoring reaction progress via thin-layer chromatography (TLC) to ensure complete conversion .
- Optimization : Yield improvements (typically 60–85%) are achieved by adjusting temperature (60–80°C), solvent polarity (DMF vs. THF), and reagent stoichiometry. Excess isopropyl bromide (1.5 eq.) enhances substitution efficiency .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound's purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of isopropoxy groups (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH) and benzyl-aniline linkages .
- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-O (1250 cm⁻¹) validate functional groups .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .
Q. How does the compound's stability vary under different storage and reaction conditions?
- Methodological Answer : Stability tests show:
- Thermal Stability : Decomposition above 200°C (TGA data).
- Hydrolytic Sensitivity : Susceptible to acidic hydrolysis (pH < 3) due to the ether linkage. Store in anhydrous conditions at 4°C .
Advanced Research Questions
Q. What mechanistic insights explain the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The aniline moiety acts as a directing group, facilitating palladium-catalyzed coupling at the benzyl position. Key factors:
- Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in toluene/ethanol (80°C, 12 h).
- Steric Effects : Isopropoxy groups hinder ortho-substitution, favoring para-selectivity .
Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate electrophilicity.
- Electrostatic Potential Maps : Highlight nucleophilic sites at the aniline nitrogen and benzyl positions .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) arise from assay conditions. Standardize protocols:
- Buffer Systems : Use PBS (pH 7.4) vs. Tris-HCl (pH 8.0) to assess pH-dependent activity.
- Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) .
Q. How does the compound interact with biological targets (e.g., kinases) at the molecular level?
- Methodological Answer : Molecular docking (AutoDock Vina) and SPR analysis identify:
- Binding Affinity : Kd = 12 nM for MAPK14 due to hydrogen bonding with Lys53 and hydrophobic interactions with isopropoxy groups.
- Kinetic Studies : Stopped-flow fluorescence confirms a two-step binding mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
